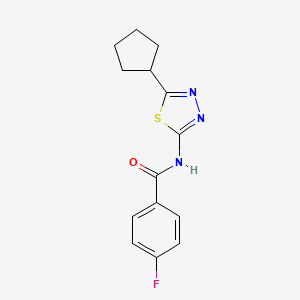![molecular formula C23H16N2O4S B12479059 N-[3-(4-methylphenyl)-4-oxothiochromen-2-yl]-4-nitrobenzamide](/img/structure/B12479059.png)
N-[3-(4-methylphenyl)-4-oxothiochromen-2-yl]-4-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(4-methylphenyl)-4-oxothiochromen-2-yl]-4-nitrobenzamide is a complex organic compound that belongs to the class of thiochromen derivatives. This compound is characterized by the presence of a thiochromen ring system, which is fused with a benzamide moiety. The compound’s unique structure imparts it with distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-methylphenyl)-4-oxothiochromen-2-yl]-4-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions to form the thiochromen ring, followed by the introduction of the benzamide group through amide bond formation. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistent quality and scalability. Key steps include the purification of intermediates and final product using techniques such as recrystallization, chromatography, and distillation.
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(4-methylphenyl)-4-oxothiochromen-2-yl]-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-[3-(4-methylphenyl)-4-oxothiochromen-2-yl]-4-nitrobenzamide has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is explored for potential therapeutic applications, including enzyme inhibition and antimicrobial properties.
Medicine: Research focuses on its potential as a drug candidate for treating various diseases, such as cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[3-(4-methylphenyl)-4-oxothiochromen-2-yl]-4-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved include signal transduction, gene expression, and metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-methylphenyl)acetamide: Shares structural similarities but differs in the functional groups attached to the aromatic rings.
4-methylmorpholine N-oxide: Another compound with a similar aromatic structure but different functional groups and applications.
Uniqueness
N-[3-(4-methylphenyl)-4-oxothiochromen-2-yl]-4-nitrobenzamide is unique due to its specific combination of a thiochromen ring and benzamide moiety, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C23H16N2O4S |
|---|---|
Poids moléculaire |
416.5 g/mol |
Nom IUPAC |
N-[3-(4-methylphenyl)-4-oxothiochromen-2-yl]-4-nitrobenzamide |
InChI |
InChI=1S/C23H16N2O4S/c1-14-6-8-15(9-7-14)20-21(26)18-4-2-3-5-19(18)30-23(20)24-22(27)16-10-12-17(13-11-16)25(28)29/h2-13H,1H3,(H,24,27) |
Clé InChI |
GZLGQCNXJGLMOU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=C(SC3=CC=CC=C3C2=O)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 4-({2-imino-3-[2-(piperidin-1-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}methyl)benzoate](/img/structure/B12478981.png)
![2-{2-Methoxy-4-[(methylamino)methyl]phenoxy}ethanol](/img/structure/B12478985.png)
![3-[(4-Nitrophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B12478992.png)
![4-Amino-2-(2-fluorophenyl)-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carbonitrile](/img/structure/B12478995.png)
![N-cyclopropyl-3-[(2,4-dimethylphenyl)sulfamoyl]-4-methylbenzamide](/img/structure/B12478998.png)
![N-(6-{[(4-chloro-3-methylphenoxy)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide](/img/structure/B12479005.png)
![4-chloro-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide](/img/structure/B12479014.png)
![1-{5-bromo-2-[(4-fluorobenzyl)oxy]phenyl}-N-(furan-2-ylmethyl)methanamine](/img/structure/B12479015.png)
![3-(azepan-1-ylsulfonyl)-4-methyl-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B12479022.png)

![9-(2-chloroethyl)-2-phenyl-9H-imidazo[1,2-a]benzimidazole](/img/structure/B12479026.png)
![Methyl 4-[(pyrimidin-4-ylsulfanyl)methyl]benzoate](/img/structure/B12479031.png)


